Algestone acetophenide
Overview
Description
Algestone acetophenide, also known as 16α,17α-dihydroxyprogesterone acetophenide, is a steroidal progestin that is described as a contraceptive . It is the ketal formed between algestone and acetophenone . It has been shown to increase the proteins in milk and serum in goats and decrease the weight gain of kids . It is used as an injectable steroid contraceptive in some countries .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with the reaction of androstenedione cyanalcohol Betamethasone Ketal structures and POCl3 in an alkaline medium. This is followed by a reaction with chlorine magnesium methyl. The product grignard thing obtained from this reaction is then reacted with potassium permanganate. The hydroxylic species obtained from this reaction is then reacted with a catalyst and acetophenone to obtain this compound .
Molecular Structure Analysis
The molecular formula of this compound is C29H36O4 . It has a molecular weight of 448.6 g/mol .
Chemical Reactions Analysis
This compound is a 20-oxo steroid that is the cyclic ketal resulting from the formal condensation of the hydroxy groups of algestone with acetophenone . It is a 3-oxo-Delta (4) steroid, a 20-oxo steroid, and a cyclic ketal .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C29H36O4 and a molecular weight of 448.603 g/mol .
Scientific Research Applications
Clinical Evaluation as a Contraceptive
Algestone acetophenide, combined with estradiol enanthate, has been evaluated for its effectiveness as a contraceptive. A study conducted on 170 private patients over a 39-month period demonstrated that this combination was effective, safe, and well-accepted by patients, suggesting its utility in contraceptive methods (Keifer, Lee, & Scott, 1970).
Injectable Contraceptives Review
In a review of injectable contraceptives, this compound-estradiol enanthate combination was noted for its role in female contraception. The review covered aspects like absorption, distribution, and return of fertility post-discontinuance, highlighting the importance of this combination in the realm of long-acting contraceptives (Vecchio, 1976).
Research on Hormonal Contraceptives in Primates
A study focusing on the continuous use of combined hormonal contraceptives in female Capuchin monkeys investigated the physiological effects of this compound and 17-enanthate estradiol. This research aimed to establish the primate Sapajus libidinosus as a model for studying the impact of hormonal contraceptives, contributing significantly to our understanding of contraceptive effects in a closely related biological system (Rodrigues et al., 2019).
Overview of Progestagens in Contraceptives
Clinical Use in Monthly Injectable Contraceptives
A comprehensive review of monthly injectable contraceptive preparations included this compound, particularly focusing on its clinical applications, effectiveness, and impact on fertility and menstrual cycle regulation (Toppozada, 1977).
Detection in Cattle Fattening
This compound was identified as a substance used in cattle fattening, emphasizing the need for careful monitoring and regulation of such practices. This highlights its relevance in food safety and agricultural practices (Daeseleire, Vanoosthuyze, & Peteghem, 1994).
Mechanism of Action
Target of Action
Algestone acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a synthetic progestogen . Its primary target is the progesterone receptor , which is the biological target of progestogens like progesterone .
Mode of Action
As a progestin, this compound acts as an agonist of the progesterone receptor . This means it binds to the receptor and activates it, mimicking the action of natural progesterone. The activation of the progesterone receptor leads to changes in gene expression, which can result in various physiological effects.
Biochemical Pathways
As a progestin, it is likely to affect pathways related to the menstrual cycle, pregnancy, and embryogenesis, which are the primary roles of progesterone in the body .
Pharmacokinetics
The elimination half-life of this compound and its metabolites has been found to be 24 days . It is excreted preferentially in feces .
Result of Action
The primary result of this compound’s action is its contraceptive effect. It is used in combination with an estrogen as a form of long-lasting injectable birth control .
Safety and Hazards
When handling Algestone acetophenide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental exposure, immediate medical attention is required .
Future Directions
Algestone acetophenide is a synthetic sex hormone widely used in the manufacture of contraceptives . Its presence in water bodies may lead to environmental hazards . Current methods for the removal of these drugs from industrial effluent have presented limited efficiency or high implementation costs . Therefore, research is being conducted to develop more efficient and cost-effective methods for the removal of these synthetic hormones from industrial wastewater .
Biochemical Analysis
Biochemical Properties
Algestone Acetophenide is a progestin, or a synthetic progestogen, and hence is an agonist of the progesterone receptor, the biological target of progestogens like progesterone . It has no other important hormonal activity .
Cellular Effects
The cellular effects of this compound are similar to those of other progestins . As a progestin, it influences cell function by binding to and activating the progesterone receptor, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the progesterone receptor . This binding can lead to changes in gene expression and can influence various cellular processes .
Temporal Effects in Laboratory Settings
It is known that the drug has a long elimination half-life of about 24 days when administered via intramuscular injection .
Dosage Effects in Animal Models
It was discontinued due to concerns of toxicological findings in animals, including mammary gland tumors in beagle dogs and pituitary hyperplasia in rats .
Metabolic Pathways
It is known that the drug is preferentially excreted in feces .
Transport and Distribution
It is known that the drug is not active by mouth and is given by injection into muscle, suggesting that it may be distributed via the bloodstream .
Subcellular Localization
As a progestin, it is likely to be found in the cytoplasm and nucleus of cells where it can bind to the progesterone receptor and influence gene expression .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Algestone acetophenide involves the reaction of Algestone with acetic anhydride in the presence of a catalyst to yield Algestone acetophenide.", "Starting Materials": ["Algestone", "Acetic anhydride", "Catalyst"], "Reaction": ["Algestone is dissolved in a solvent such as chloroform or dichloromethane.", "Acetic anhydride is added to the solution.", "The mixture is heated to a temperature of 60-70°C.", "A catalyst such as pyridine or triethylamine is added to the mixture.", "The reaction is allowed to proceed for several hours.", "The product, Algestone acetophenide, is isolated by filtration and purification." ] } | |
CAS RN |
24356-94-3 |
Molecular Formula |
C29H36O4 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
(8S,9S,13R)-8-acetyl-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |
InChI |
InChI=1S/C29H36O4/c1-18(30)29-25(32-28(4,33-29)19-8-6-5-7-9-19)17-24-22-11-10-20-16-21(31)12-14-26(20,2)23(22)13-15-27(24,29)3/h5-9,16,22-25H,10-15,17H2,1-4H3/t22?,23?,24?,25?,26-,27-,28?,29+/m0/s1 |
InChI Key |
AHBKIEXBQNRDNL-WFKURFPISA-N |
Isomeric SMILES |
CC(=O)[C@@]12C(CC3[C@@]1(CCC4C3CCC5=CC(=O)CC[C@]45C)C)OC(O2)(C)C6=CC=CC=C6 |
SMILES |
CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)(C)C6=CC=CC=C6 |
Canonical SMILES |
CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)(C)C6=CC=CC=C6 |
Appearance |
Solid powder |
melting_point |
150.5 °C |
Other CAS RN |
24356-94-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Acetophenide, Algestone Acetophenide, Alphasone Acetophenide, Dihydroxyprogesterone Algestone Acetophenide Alphasone Acetophenide Dihydroxyprogesterone Acetophenide Pregn-4-ene-3,20-dione, 16,17-((1-phenylethylidene)bis(oxy))-, (16alpha(R))- |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Algestone Acetophenide and what is its primary use?
A1: this compound (also known as Dihydroxyprogesterone acetophenide or DHPA) is a synthetic progestogen. It has been investigated for its use in female contraception, often in combination with an estrogen like estradiol enanthate [, , , ].
Q2: Are there any concerns regarding the use of this compound in food production?
A2: Yes, there have been reports of this compound being illegally used as a growth promoter in slaughter cattle []. This raises concerns about potential residues in meat products.
Q3: How does this compound impact blood coagulation?
A3: Studies in female Capuchin monkeys (Sapajus libidinosus) have shown that continuous administration of this compound, in combination with 17-enanthate estradiol, can lead to changes in blood coagulation factors. This includes an increase in platelet count and a decrease in both prothrombin and thromboplastin coagulation time [].
Q4: What are the long-term effects of this compound use?
A4: Research suggests there is a potential for delayed return to fertility following discontinuation of injectable contraceptives containing this compound []. More research is needed to fully understand the long-term effects.
Q5: Are there any environmental concerns associated with this compound?
A5: this compound has been detected in industrial wastewater, raising concerns about its potential impact on aquatic ecosystems [, ].
Q6: What analytical techniques are used to detect and quantify this compound?
A6: Several analytical methods have been employed for the detection and quantification of this compound. These include:
- Mass Spectrometry: Both paper spray ionization mass spectrometry (PSI-MS) [] and hyphenated techniques like high-performance liquid chromatography coupled to mass spectrometry (HPLC-MS) [] are effective for analyzing this compound, especially in complex matrices like wastewater.
- Molecular Spectroscopic Techniques: These techniques are valuable for structural elucidation and confirmation. While not explicitly mentioned in the provided abstracts, techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy likely played a role in the initial identification of this compound in the slaughter cattle study [].
Q7: Have there been any studies on how to remove this compound from industrial wastewater?
A7: Yes, research has explored the use of electrochemical remediation techniques, specifically electrocoagulation, for removing this compound from industrial wastewater []. This method has shown promise in reducing the concentration of this compound in treated effluent.
Q8: Are there alternative compounds to this compound for contraception?
A8: Yes, other progestogens have been investigated for contraceptive use, including Medroxyprogesterone acetate and Norethisterone enanthate [, ]. The choice of progestogen depends on various factors, and research is ongoing to develop safer and more effective contraceptive options.
Q9: How does this compound compare to other progestogens in terms of its biological activity?
A9: this compound is classified as a progestogen with some androgenicity []. Its specific activity profile, including its potency and selectivity compared to other progestogens, would require further investigation and comparison with relevant studies.
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